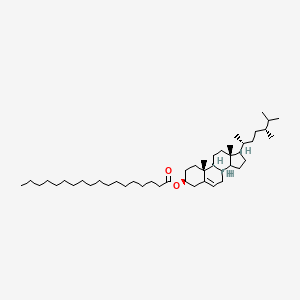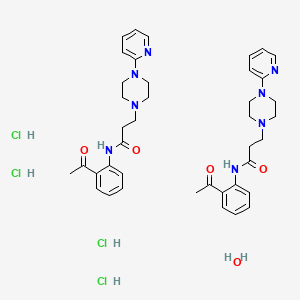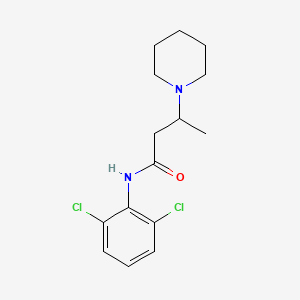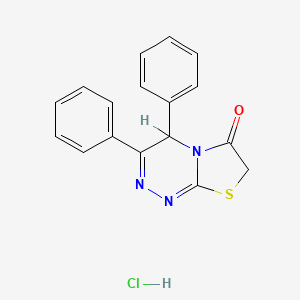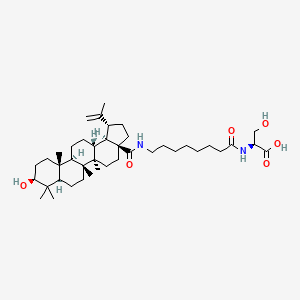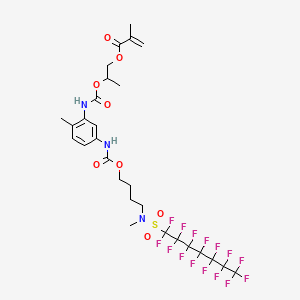
N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-methylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide is a complex organic compound with a molecular formula of C30H50N4O6S This compound is characterized by its unique structure, which includes a decylamino group, an oxoacetyl group, and a sulfonyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide typically involves multiple steps. One common method includes the reaction of decylamine with oxoacetic acid to form the decylamino oxoacetyl intermediate. This intermediate is then reacted with 4-aminophenylsulfonyl chloride to form the sulfonylated product. Finally, the product is reacted with N’-methylethanediamine to yield the desired compound. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction conditions precisely. The process may also include purification steps such as crystallization, filtration, and chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism by which N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to changes in cellular pathways and biological processes, contributing to its observed effects in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(4-Bromophenyl)sulfonyl)benzoyl-L-valine
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-Acyl-α-amino ketones
Uniqueness
N-((4-(((Decylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methylethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
81717-45-5 |
|---|---|
Fórmula molecular |
C21H32N4O6S |
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
N'-[4-[[2-(decylamino)-2-oxoacetyl]amino]phenyl]sulfonyl-N-methyloxamide |
InChI |
InChI=1S/C21H32N4O6S/c1-3-4-5-6-7-8-9-10-15-23-19(27)20(28)24-16-11-13-17(14-12-16)32(30,31)25-21(29)18(26)22-2/h11-14H,3-10,15H2,1-2H3,(H,22,26)(H,23,27)(H,24,28)(H,25,29) |
Clave InChI |
GTNKUNASXBPFOE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



